4-butoxy-N-(furan-2-ylmethyl)-3-methoxybenzamide
Overview
Description
4-butoxy-N-(furan-2-ylmethyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butoxy group, a furan-2-ylmethyl group, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(furan-2-ylmethyl)-3-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butoxybenzoic acid, furan-2-carbaldehyde, and 3-methoxyaniline.
Formation of Intermediate: The first step involves the condensation of furan-2-carbaldehyde with 3-methoxyaniline to form an intermediate Schiff base.
Amidation Reaction: The Schiff base is then subjected to an amidation reaction with 4-butoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and amidation reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(furan-2-ylmethyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
4-butoxy-N-(furan-2-ylmethyl)-3-methoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in drug discovery and development.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in biological studies to investigate its interactions with biological targets and its potential therapeutic effects.
Chemical Research: The compound is utilized in chemical research to study its reactivity and to develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(furan-2-ylmethyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It may bind to specific receptors in the body, modulating their activity and leading to physiological effects.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: It may influence signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-(furan-2-ylmethyl)benzenesulfonamide: A sulfonamide derivative with similar structural features.
4-butoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide: A benzamide derivative with an additional pyridin-2-ylmethyl group.
4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide: A sulfonamide derivative with dimethyl substitution on the benzene ring.
Uniqueness
4-butoxy-N-(furan-2-ylmethyl)-3-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide core, which may impart distinct chemical and biological properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall pharmacological profile.
Properties
IUPAC Name |
4-butoxy-N-(furan-2-ylmethyl)-3-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-3-4-9-22-15-8-7-13(11-16(15)20-2)17(19)18-12-14-6-5-10-21-14/h5-8,10-11H,3-4,9,12H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJMTKGJSNWRDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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